(4-(Pyridin-3-yl)phenyl)boronic acid
Overview
Description
“(4-(Pyridin-3-yl)phenyl)boronic acid” is a type of boronic acid derivative . It has a molecular weight of 199.02 . It is commonly used as a reagent in cross-coupling reactions such as Suzuki-Miyaura cross-coupling .
Synthesis Analysis
The synthesis of boronic acids like “(4-(Pyridin-3-yl)phenyl)boronic acid” often involves the use of pinacol boronic esters . Protodeboronation of these esters is a key step in the synthesis process . The Suzuki-Miyaura coupling reaction is also a common method used in the synthesis of boronic acids .Molecular Structure Analysis
The molecular formula of “(4-(Pyridin-3-yl)phenyl)boronic acid” is C11H10BNO2 . The InChI code for this compound is 1S/C11H10BNO2/c14-12(15)11-5-3-9(4-6-11)10-2-1-7-13-8-10/h1-8,14-15H .Chemical Reactions Analysis
“(4-(Pyridin-3-yl)phenyl)boronic acid” is commonly used in Suzuki-Miyaura cross-coupling reactions . This reaction involves the coupling of an organoboron compound with an organic halide or triflate in the presence of a base and a palladium catalyst .Physical And Chemical Properties Analysis
“(4-(Pyridin-3-yl)phenyl)boronic acid” is a solid substance . It has a molecular weight of 199.02 . The compound is stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Sensing Applications in Analytical Chemistry
Scientific Field
Analytical Chemistry
Application Summary
4-(pyridin-3-yl)phenylboronic acid is utilized in sensing applications due to its ability to interact with diols and strong Lewis bases . This interaction is pivotal in the development of sensors for various analytes.
Methods of Application
The compound is incorporated into sensors that can operate in homogeneous assays or heterogeneous detection environments. It can be at the interface of the sensing material or within the bulk sample.
Results and Outcomes
The use of this boronic acid in sensors has led to the development of novel detection methodologies, particularly in the interaction with proteins and cell labeling .
Organic Synthesis
Scientific Field
Organic Chemistry
Application Summary
In organic synthesis, 4-(pyridin-3-yl)phenylboronic acid is a reagent for cross-coupling reactions, such as the Suzuki-Miyaura coupling, which forms carbon-carbon bonds .
Methods of Application
The compound is used in palladium-catalyzed reactions under mild conditions, often involving microwave irradiation to expedite the process .
Results and Outcomes
The use of this boronic acid in Suzuki-Miyaura coupling has been successful in synthesizing various organic compounds, including potential therapeutic agents .
Pharmaceutical Research
Scientific Field
Pharmaceutical Sciences
Application Summary
This boronic acid is involved in the preparation of HIV-1 protease inhibitors and potential cancer therapeutics targeting enzymes like PDK1 and protein kinase CK2 .
Methods of Application
It serves as a building block in the synthesis of inhibitors through coupling reactions facilitated by palladium catalysts .
Results and Outcomes
The synthesized inhibitors have shown efficacy in preclinical models, indicating potential for further drug development .
Materials Science
Scientific Field
Materials Science
Application Summary
The compound is used in the synthesis of functional materials, such as modular and functional PBA-BODIPY dyes, which combine the versatility of BODIPY derivatives with the receptor-like ability of the PBA moiety .
Methods of Application
Synthesis involves the creation of boronate esters that are integral to the structure of these materials .
Results and Outcomes
The resulting materials have applications in bioimaging and sensing due to their fluorescent properties .
Environmental Science
Scientific Field
Environmental Science
Application Summary
4-(pyridin-3-yl)phenylboronic acid is considered environmentally benign and is used in reactions that are mild and functional group tolerant .
Methods of Application
Its application in environmental science is not directly specified but is implied through its use in Suzuki-Miyaura coupling, which is known for its low environmental impact .
Results and Outcomes
The compound contributes to sustainable chemistry practices by being part of reactions that minimize hazardous waste .
Diagnostic Applications
Scientific Field
Biochemistry
Application Summary
In diagnostics, the boronic acid forms reversible complexes with polyols, including sugars, which is crucial for the development of analytical applications .
Methods of Application
It is used in the design of diagnostic tools that can detect and measure the concentration of specific biomolecules .
Results and Outcomes
These diagnostic applications have led to the development of new methods for drug delivery and the targeting of molecular structures like sialic acid .
This analysis provides a snapshot of the diverse applications of 4-(pyridin-3-yl)phenylboronic acid across different scientific disciplines, highlighting its versatility and importance in research and development.
Catalysis in Organic Reactions
Application Summary
This boronic acid is used as a catalyst in organic reactions, enhancing the rate and selectivity of chemical transformations .
Methods of Application
It is often used in trace amounts to catalyze reactions under mild conditions, which can include room temperature and aqueous environments.
Results and Outcomes
The catalytic use of 4-(pyridin-3-yl)phenylboronic acid has led to more efficient synthesis routes for complex organic molecules, with improved yields and reduced by-products .
Development of Therapeutic Agents
Scientific Field
Medicinal Chemistry
Application Summary
The compound is instrumental in the development of new therapeutic agents, including enzyme inhibitors that target diseases like cancer and HIV .
Methods of Application
It is used in the synthesis of small molecule inhibitors, employing techniques such as high-throughput screening to identify promising candidates.
Results and Outcomes
Several potential therapeutic agents developed using this boronic acid have advanced to clinical trials, showing promise in treating various diseases .
Polymer Chemistry
Scientific Field
Polymer Chemistry
Application Summary
4-(pyridin-3-yl)phenylboronic acid plays a role in the creation of new polymers with enhanced properties for industrial applications .
Methods of Application
The compound is used in polymerization reactions to introduce functional groups that impart desired characteristics to the polymers.
Results and Outcomes
The introduction of boronic acid moieties into polymers has resulted in materials with improved stability, conductivity, and responsiveness to environmental stimuli .
Bioconjugation Techniques
Application Summary
This boronic acid is used in bioconjugation techniques to attach biomolecules to various surfaces or to each other .
Methods of Application
The compound’s ability to form stable covalent bonds with sugars and other diols is exploited to create targeted drug delivery systems and diagnostic tools.
Results and Outcomes
Bioconjugation using 4-(pyridin-3-yl)phenylboronic acid has enhanced the specificity and efficacy of targeted therapies .
Nanotechnology
Scientific Field
Nanotechnology
Application Summary
In nanotechnology, the boronic acid is used to modify the surface of nanoparticles to improve their interaction with biological systems .
Methods of Application
Nanoparticles are functionalized with the boronic acid to target specific cells or tissues, often for therapeutic or diagnostic purposes.
Results and Outcomes
Functionalized nanoparticles have shown increased targeting accuracy and reduced off-target effects in biomedical applications .
Agricultural Chemistry
Scientific Field
Agricultural Chemistry
Application Summary
4-(pyridin-3-yl)phenylboronic acid is explored for its potential use in agricultural chemistry to create more effective pesticides and herbicides .
Methods of Application
The compound is incorporated into formulations that target specific pests or weeds, minimizing the impact on non-target species and the environment.
Results and Outcomes
Research into the use of this boronic acid in agriculture has led to the development of more selective and environmentally friendly agrochemicals .
These additional applications further demonstrate the versatility of 4-(pyridin-3-yl)phenylboronic acid in scientific research and its potential to contribute to advancements across a wide range of fields.
Glycobiology
Scientific Field
Glycobiology
Application Summary
This boronic acid is crucial in the study of carbohydrate chemistry, particularly in the analysis, separation, protection, and activation of sugars .
Methods of Application
It is used to modify sugars or glycoconjugates, which can be essential for understanding cell signaling and communication.
Results and Outcomes
The applications in glycobiology have led to advancements in the development of therapeutics and diagnostic tools that target specific carbohydrate-related processes .
Electrophoresis
Scientific Field
Bioanalytical Chemistry
Application Summary
4-(pyridin-3-yl)phenylboronic acid is used in electrophoresis to separate glycated molecules, which are important in the diagnosis of diabetes .
Methods of Application
The compound is incorporated into gels or capillaries to facilitate the separation of molecules based on their interaction with boronic acids.
Results and Outcomes
This has improved the accuracy and efficiency of electrophoretic methods used in clinical diagnostics .
Controlled Release Systems
Scientific Field
Pharmaceutical Engineering
Application Summary
The boronic acid is used in the development of polymers for the controlled release of insulin, which is significant for diabetes management .
Methods of Application
Polymers functionalized with the boronic acid respond to glucose levels, triggering the release of insulin in a controlled manner.
Results and Outcomes
Such systems have shown potential in creating more effective and responsive treatments for diabetes patients .
Biochemical Tool for Signaling Pathways
Scientific Field
Molecular Biology
Application Summary
4-(pyridin-3-yl)phenylboronic acid serves as a biochemical tool for interfering in signaling pathways, enzyme inhibition, and cell delivery systems .
Methods of Application
The compound’s ability to interact with various biomolecules makes it a versatile tool for manipulating cellular functions.
Results and Outcomes
Its use has provided insights into cellular mechanisms and has potential therapeutic applications .
Therapeutic Enzymatic and Kinase Inhibitors
Application Summary
This boronic acid is used in the preparation of significant therapeutic enzymatic and kinase inhibitors and receptor antagonists .
Methods of Application
It is a key building block in the synthesis of these inhibitors, which are designed to target specific enzymes or receptors involved in disease processes.
Results and Outcomes
The inhibitors developed using this boronic acid have shown efficacy in preclinical and clinical settings, offering new avenues for disease treatment .
Material Science
Scientific Field
Material Science
Application Summary
In material science, the boronic acid is used for the synthesis of new materials with potential applications in various industries .
Methods of Application
The compound can be used to introduce functional groups that impart unique properties to materials, such as conductivity or reactivity.
Results and Outcomes
Research in this area has led to the creation of innovative materials that could revolutionize technology and manufacturing processes .
Safety And Hazards
“(4-(Pyridin-3-yl)phenyl)boronic acid” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed and can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity (single exposure) with the respiratory system being the target organ .
properties
IUPAC Name |
(4-pyridin-3-ylphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BNO2/c14-12(15)11-5-3-9(4-6-11)10-2-1-7-13-8-10/h1-8,14-15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYZNIURBDZXTGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CN=CC=C2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60597062 | |
Record name | [4-(Pyridin-3-yl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60597062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Pyridin-3-yl)phenyl)boronic acid | |
CAS RN |
170230-28-1 | |
Record name | B-[4-(3-Pyridinyl)phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=170230-28-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [4-(Pyridin-3-yl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60597062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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